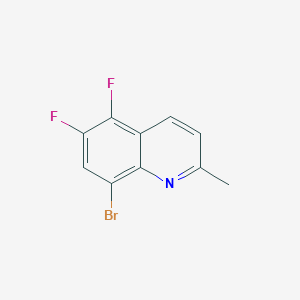

8-Bromo-5,6-difluoro-2-methylquinoline

Description

Significance of Quinoline (B57606) Scaffolds in Advanced Heterocyclic Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science due to its versatile chemical properties and broad spectrum of biological activities. nih.govbohrium.combenthamdirect.com Quinoline derivatives are integral components of numerous pharmaceuticals, exhibiting activities such as antibacterial, antiviral, anticancer, and anti-inflammatory properties. biointerfaceresearch.combenthamscience.comnih.gov The ability of the quinoline nucleus to be readily functionalized at various positions allows for the fine-tuning of its electronic and steric properties, making it an attractive building block for the design of new drugs and functional materials. nih.gov

The synthesis of quinoline derivatives has been a subject of intense research, with numerous classical and modern methods developed to construct this important heterocyclic system. mdpi.comnih.govorganic-chemistry.org These methods provide access to a wide diversity of substituted quinolines, enabling the exploration of their structure-activity relationships. nih.gov The inherent reactivity of the quinoline ring allows for a range of chemical transformations, further expanding the chemical space accessible from this versatile scaffold. nih.govacs.org

Strategic Importance of Halogenation in Quinoline Derivatization

Halogenation represents a powerful and widely employed strategy for the derivatization of quinoline scaffolds. researchgate.netrsc.org The introduction of halogen atoms onto the quinoline ring system serves multiple strategic purposes. Firstly, halogens can act as versatile synthetic handles, enabling further functionalization through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, thereby expanding the diversity of accessible quinoline derivatives. researchgate.net

Secondly, the presence of halogens can significantly modulate the physicochemical and biological properties of the quinoline molecule. mdpi.com For instance, the introduction of fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, all of which are crucial parameters in drug design. mdpi.com The regioselective introduction of halogens is a key aspect of this strategy, and various methods have been developed to achieve high selectivity in the halogenation of quinolines. rsc.orgmdpi.com

Contextualizing 8-Bromo-5,6-difluoro-2-methylquinoline within Contemporary Synthetic Chemistry

This compound is a specific example of a polyhalogenated quinoline that embodies the principles of modern synthetic design. The presence of three halogen atoms—one bromine and two fluorine atoms—at specific positions on the quinoline core suggests its potential utility as a versatile intermediate in organic synthesis. The bromine atom at the 8-position can serve as a reactive site for cross-coupling reactions, allowing for the introduction of various functional groups.

The difluoro substitution at the 5- and 6-positions is particularly significant from a medicinal chemistry perspective. The incorporation of fluorine can impart unique properties to the molecule, potentially enhancing its biological activity and pharmacokinetic profile. mdpi.com The methyl group at the 2-position further contributes to the structural uniqueness of the molecule. While specific applications and detailed research findings on this compound are not extensively documented in publicly available literature, its structure suggests its role as a valuable building block for the synthesis of more complex and potentially bioactive molecules. Its synthesis would likely involve multi-step sequences, drawing upon established methods for quinoline construction and halogenation.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5,6-difluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2N/c1-5-2-3-6-9(13)8(12)4-7(11)10(6)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKUTBCKHJBNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C(=C2C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450172 | |

| Record name | 8-BROMO-5,6-DIFLUORO-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131190-82-4 | |

| Record name | 8-BROMO-5,6-DIFLUORO-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways for 8 Bromo 5,6 Difluoro 2 Methylquinoline

Convergent and Linear Synthesis Strategies: Building the Quinoline (B57606) Framework

The construction of the quinoline ring system for 8-Bromo-5,6-difluoro-2-methylquinoline can be approached through various methodologies that either assemble the molecule in a stepwise (linear) fashion or bring together pre-functionalized fragments in a convergent manner.

Direct Annulation and Cyclization Approaches for Quinoline Ring Formation

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, provide foundational strategies for the direct annulation and cyclization to form the quinoline nucleus. These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, β-diketones, or other suitable three-carbon synthons under acidic conditions.

For the synthesis of 2-methylquinolines specifically, the Doebner-von Miller reaction is a particularly relevant approach. This reaction utilizes an aniline and an α,β-unsaturated aldehyde or ketone. In a hypothetical synthesis of the target molecule, 2-bromo-4,5-difluoroaniline would be reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent. The reaction proceeds through a series of conjugate additions, cyclizations, and dehydration steps, ultimately leading to the aromatic quinoline ring. A similar strategy involves the Skraup synthesis , which employs glycerol, sulfuric acid, and an oxidizing agent with an aniline derivative. The in situ dehydration of glycerol to acrolein, which then reacts with the aniline, is a key feature of this method.

The Combes quinoline synthesis offers another route, involving the acid-catalyzed condensation of an aniline with a β-diketone. For the target molecule, the reaction of 2-bromo-4,5-difluoroaniline with acetylacetone would be a plausible pathway to generate the desired 2-methylquinoline core. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on the aniline ring.

The Friedländer synthesis provides a convergent approach where a 2-aminoaryl aldehyde or ketone is condensed with a compound containing an α-methylene group. While requiring a more complex starting aniline, this method offers high regioselectivity in the formation of the quinoline ring.

Multi-Component Reaction Design in Halogenated Quinoline Synthesis

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry for their efficiency in constructing complex molecules in a single step from three or more starting materials. These reactions offer advantages in terms of atom economy and operational simplicity. For the synthesis of halogenated quinolines, MCRs can provide a rapid and diverse approach. Povarov-type reactions, for instance, which are aza-Diels-Alder reactions, can be employed to form tetrahydroquinoline derivatives that can be subsequently oxidized to the corresponding quinolines. The development of novel MCRs tailored for the synthesis of highly substituted quinolines continues to be an active area of research.

Palladium-Catalyzed Cyclization Methodologies

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines. One such approach is the palladium-catalyzed aza-Wacker oxidative cyclization of anilines, which can be used to construct 2-methylquinolines under mild conditions. This method typically involves the reaction of an aniline derivative with an allylic alcohol or alkene in the presence of a palladium catalyst and an oxidant. The reaction proceeds through an aminopalladation and β-hydride elimination sequence to form the quinoline ring. The use of specific ligands can influence the efficiency and selectivity of the catalytic cycle.

Precursor-Based Synthetic Routes to this compound

The synthesis of the target molecule is critically dependent on the availability of the appropriately substituted aniline precursor. This section details the strategies for preparing these key starting materials.

Utilization of 3,4-Difluoroaniline Derivatives as Key Starting Materials

The synthesis of the necessary precursor, 2-bromo-4,5-difluoroaniline, logically begins with a difluoroaniline derivative. A common starting material for such syntheses is 3,4-difluoroaniline. This compound serves as a platform for the introduction of the bromine atom at the desired position.

Strategic Introduction of Bromine Substituents on Fluoroanilines

The introduction of a bromine atom onto a fluoroaniline ring requires careful consideration of the directing effects of the existing substituents. The amino group is a strong activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. To achieve the desired 2-bromo-4,5-difluoroaniline, a multi-step sequence is often necessary.

A plausible synthetic route would involve the protection of the amino group of 3,4-difluoroaniline as an acetanilide. This modification reduces the activating effect of the amino group and provides steric hindrance, which can influence the regioselectivity of the subsequent bromination step. Electrophilic bromination of the resulting N-(3,4-difluorophenyl)acetamide would then be carried out. The directing effects of the acetamido and fluoro groups would need to be carefully controlled to favor bromination at the 2-position. Finally, deprotection of the acetamido group would yield the desired 2-bromo-4,5-difluoroaniline.

Alternative strategies for the synthesis of this key precursor might involve orthopedic-lithiation and subsequent bromination, or the use of more specialized brominating agents to control the regioselectivity.

Incorporation of the Methyl Group via Cyclization Reactions

The 2-methylquinoline framework, substituted with fluorine atoms on the benzene ring, can be synthesized through several classical methods that involve the cyclization of an aniline precursor. The choice of reaction dictates how the methyl group from a carbonyl-containing reactant is incorporated to form the pyridine (B92270) part of the quinoline system. Two prominent methods for this transformation are the Doebner-von Miller and Combes syntheses.

A plausible pathway to 5,6-difluoro-2-methylquinoline is the Doebner-von Miller reaction , which involves reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com In this case, 3,4-difluoroaniline would serve as the aniline component. The α,β-unsaturated carbonyl required to install the 2-methyl group is typically crotonaldehyde, which can be formed in situ from the acid-catalyzed self-condensation of acetaldehyde. youtube.com The reaction is generally promoted by strong acids like hydrochloric acid or Lewis acids. wikipedia.orgnih.gov

An alternative and effective method is the Combes quinoline synthesis . wikipedia.org This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org For the synthesis of a 2-methylquinoline derivative, the appropriate β-diketone would be acetylacetone (2,4-pentanedione). The reaction between 3,4-difluoroaniline and acetylacetone, catalyzed by a strong acid such as concentrated sulfuric acid, would lead to the formation of an enamine intermediate which subsequently cyclizes and dehydrates to yield the target 5,6-difluoro-2-methylquinoline. wikipedia.org The regioselectivity of the cyclization is a critical factor, influenced by both steric and electronic effects of the substituents on the aniline ring. wikipedia.org

Table 1: Comparison of Cyclization Reactions for 2-Methylquinoline Synthesis

| Reaction Name | Aniline Precursor | Carbonyl Reactant | Catalyst | Key Feature |

|---|---|---|---|---|

| Doebner-von Miller | 3,4-Difluoroaniline | Crotonaldehyde (or Acetaldehyde in situ) | Brønsted or Lewis Acid | Utilizes α,β-unsaturated carbonyls. wikipedia.orgnih.gov |

| Combes Synthesis | 3,4-Difluoroaniline | Acetylacetone (2,4-Pentanedione) | Concentrated H₂SO₄ | Involves condensation with a β-diketone. wikipedia.org |

Mechanistic Elucidation of Key Synthetic Steps

Understanding the underlying mechanisms of the synthetic steps is crucial for optimizing reaction conditions and predicting outcomes. The formation of this compound involves two key mechanistic processes: the electrophilic aromatic substitution for bromination and the intramolecular cyclization to form the quinoline ring.

Electrophilic Aromatic Substitution Mechanisms in Bromination Reactions

The introduction of a bromine atom onto the 5,6-difluoro-2-methylquinoline core occurs via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comlumenlearning.com Aromatic rings, particularly those in electron-deficient systems like quinoline, require a highly reactive electrophile for substitution to occur. masterorganicchemistry.com

The bromination process is typically initiated by activating molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comlumenlearning.com The catalyst polarizes the Br-Br bond, generating a potent electrophilic bromine species, often represented as Br⁺.

The key steps of the mechanism are as follows:

Formation of the Electrophile : The Lewis acid coordinates with a bromine molecule, creating a highly polarized complex that acts as the bromine cation source. lumenlearning.com

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the quinoline ring attacks the electrophilic bromine atom. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Deprotonation and Restoration of Aromaticity : A weak base, such as the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final brominated product. lumenlearning.com

The regioselectivity of the bromination on the 5,6-difluoro-2-methylquinoline ring is directed by the combined electronic effects of the existing substituents. The fluorine atoms at C5 and C6 are deactivating yet ortho, para-directing. The nitrogen atom in the heterocyclic ring is strongly deactivating. The bromination occurs on the benzene ring portion of the molecule, and the position at C8 is electronically favored for substitution.

Intramolecular Cyclization Mechanisms for Quinoline Ring Formation

The formation of the quinoline ring itself is a critical step that proceeds through an intramolecular cyclization mechanism. In syntheses like the Doebner-von Miller or Combes, this cyclization is an example of an intramolecular electrophilic aromatic substitution.

Considering the Combes synthesis as an example, the mechanism unfolds as follows:

Initial Condensation : 3,4-difluoroaniline reacts with acetylacetone to form a Schiff base, which is in equilibrium with its enamine tautomer. wikipedia.org

Protonation and Activation : Under strong acid catalysis (e.g., H₂SO₄), the enamine is protonated, activating it for the subsequent cyclization step.

Intramolecular Electrophilic Attack : The protonated enamine undergoes a ring-closing reaction where the electron-rich difluorobenzene ring attacks the electrophilic carbon of the enamine side chain. This is the key intramolecular cyclization step that forms the new six-membered ring.

Dehydration and Aromatization : The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic quinoline ring system. wikipedia.org

A similar mechanistic rationale applies to the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgalfa-chemistry.com The reaction begins with an intermolecular aldol condensation, followed by a rapid intramolecular cyclization (via imine formation) and subsequent dehydration to yield the quinoline product. wikipedia.orgjk-sci.com

Catalytic Roles in Promoting Selective Bond Formation

Catalysts play a pivotal role in both the formation of the quinoline ring and its subsequent functionalization, primarily by activating substrates and controlling selectivity.

In electrophilic bromination , Lewis acids like FeBr₃ or AlCl₃ are indispensable. masterorganicchemistry.comlumenlearning.com Their primary function is to act as an electrophile activator. By accepting a lone pair of electrons from a bromine molecule, the Lewis acid generates a highly electrophilic "Br⁺" species, which is reactive enough to overcome the high activation energy associated with the disruption of the quinoline's aromaticity. masterorganicchemistry.com Without such a catalyst, the reaction between the relatively unreactive quinoline ring and molecular bromine would be exceedingly slow.

In the context of quinoline ring formation , both Brønsted and Lewis acids are crucial. In the Combes and Doebner-von Miller syntheses, strong acids like H₂SO₄ or HCl serve multiple catalytic roles:

They catalyze the initial condensation reaction between the aniline and the carbonyl compound.

They protonate intermediates, such as enamines, which activates them for the rate-determining intramolecular electrophilic cyclization step. wikipedia.org

They facilitate the final dehydration steps that lead to the formation of the stable aromatic quinoline ring.

Modern synthetic approaches also utilize transition-metal catalysts, such as copper or palladium complexes, to achieve selective bond formation. nih.govmdpi.comorganic-chemistry.org These catalysts can enable novel reaction pathways, including C-H activation and oxidative annulation strategies, providing efficient and regioselective routes to highly substituted quinolines under milder conditions than traditional methods. mdpi.comorganic-chemistry.org For instance, copper(II) triflate has been shown to catalyze three-component couplings of anilines, aldehydes, and alkynes to form alkyl-substituted quinolines. nih.govacs.org

Chemical Transformations and Derivatization Strategies of 8 Bromo 5,6 Difluoro 2 Methylquinoline

Selective Functionalization of the Bromo Substituent

The carbon-bromine bond at the 8-position of the quinoline (B57606) ring is the most labile site for many chemical transformations, offering a gateway to a wide array of derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 8-Bromo-5,6-difluoro-2-methylquinoline, these reactions allow for the introduction of diverse substituents at the 8-position.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar bromoquinolines suggests its high potential to participate in such reactions. For instance, the Suzuki-Miyaura coupling of 8-bromoquinolines with various boronic acids, catalyzed by palladium complexes, is a well-established synthetic route.

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, and the Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, are also anticipated to be effective for the functionalization of this compound. The Sonogashira coupling, in particular, has been successfully applied to other bromoquinolines, enabling the synthesis of alkynyl-substituted quinolines.

Table 1: Representative Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Conditions | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 8-Aryl-5,6-difluoro-2-methylquinoline |

| Heck | Alkene | Pd catalyst, base | 8-Alkenyl-5,6-difluoro-2-methylquinoline |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | 8-Alkynyl-5,6-difluoro-2-methylquinoline |

Nucleophilic Displacement Reactions of the Bromine Moiety

The bromine atom in this compound can be displaced by various nucleophiles, although this is generally less facile than in more activated systems. The success of such reactions often depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and, in some cases, the use of a catalyst are necessary to achieve efficient substitution. For related haloquinolines, nucleophilic substitution has been demonstrated with reagents such as amines, alkoxides, and thiolates, leading to the corresponding 8-substituted derivatives.

Reductive Debromination Pathways and Byproduct Formation

Reductive debromination, the removal of the bromine atom and its replacement with a hydrogen atom, can occur under various reducing conditions. This can be an intended transformation to yield 5,6-difluoro-2-methylquinoline or an unintended side reaction during other transformations. Common reagents for reductive dehalogenation include catalytic hydrogenation (e.g., H₂/Pd-C), hydride reagents, or dissolving metal reductions. The potential for debromination should be considered when planning synthetic routes involving harsh reducing conditions, as it can lead to the formation of undesired byproducts.

Reactivity at the Fluoro Substituents

The fluoro substituents on the quinoline ring are generally less reactive than the bromo substituent. However, under specific conditions, they can also undergo transformation.

Halogen Exchange Reactions and their Stereochemical Implications

Halogen exchange (HALEX) reactions, where a halogen is replaced by another, are a potential route for modifying the fluoro groups. For fluoroaromatic compounds, this typically involves nucleophilic substitution with a halide ion, often requiring harsh reaction conditions or the presence of activating groups. Given the electron-rich nature of the quinoline ring, nucleophilic aromatic substitution of the fluorine atoms in this compound would likely be challenging. There are no specific stereochemical implications for these reactions on the aromatic ring.

Selective Defluorination Processes under Catalytic Conditions

Selective defluorination, the removal of a fluorine atom, is a synthetically challenging transformation due to the high strength of the carbon-fluorine bond. However, recent advances in catalysis have shown promise in achieving this transformation under milder conditions. While specific catalytic defluorination methods for this compound have not been reported, research on other polyfluorinated aromatic compounds suggests that transition-metal complexes or frustrated Lewis pairs could potentially mediate such a reaction. This would open up new avenues for the synthesis of partially fluorinated quinoline derivatives.

Influence of Fluorine on the Electronic Reactivity Profile of the Quinoline Ring

Conversely, the strong -I effect of the fluorine atoms renders the benzene ring more electron-deficient, which could potentially facilitate nucleophilic aromatic substitution (SNAr) reactions if a suitable leaving group were present or could be introduced.

While fluorine possesses an electron-donating resonance effect (+M effect) due to its lone pairs, this is generally weaker than its inductive effect in aryl systems. However, this resonance effect can influence the electron density at specific positions. The interplay of these electronic effects dictates the regioselectivity of further functionalization. For instance, in protonated quinolines, the C4 position is often the most electrophilic site, and this reactivity can be enhanced by electron-withdrawing groups. acs.orgnih.gov The combined electron-withdrawing nature of the fluorine and bromine substituents in this compound would be expected to further increase the electrophilicity of the pyridinoid ring, particularly at the C2 and C4 positions.

Modifications at the Methyl Group

The methyl group at the C2 position of the quinoline ring is a key site for chemical modification due to the acidity of its protons and its susceptibility to oxidation.

The protons of the 2-methyl group are rendered acidic by the electron-withdrawing nature of the adjacent nitrogen-containing aromatic ring. This allows for deprotonation by strong bases to form a resonance-stabilized carbanion. This nucleophilic intermediate can then be reacted with a variety of electrophiles to build molecular complexity. This strategy is a cornerstone for the functionalization of 2-methylquinolines. researchgate.net

Common transformations include:

Aldol Condensation: Reaction of the lithiated 2-methylquinoline with aldehydes or ketones to form β-hydroxyalkyl derivatives.

Alkylation: Reaction with alkyl halides to introduce new alkyl chains.

Acylation: Reaction with esters or acyl chlorides to form ketones.

Table 1: Representative Side-Chain Functionalization Reactions of 2-Methylquinolines

| Reaction Type | Base | Electrophile Example | Product Type |

|---|---|---|---|

| Aldol Condensation | n-BuLi, LDA | Benzaldehyde | 2-(2-Hydroxy-2-phenylethyl)quinoline |

| Alkylation | NaNH₂, LDA | Methyl iodide | 2-Ethylquinoline |

| Acylation | n-BuLi | Ethyl benzoate | 2-Phenacylquinoline |

Data synthesized from principles of 2-methylquinoline reactivity.

The 2-methyl group can be oxidized to afford quinoline-2-carbaldehyde or the corresponding carboxylic acid, known as quinaldic acid. These transformations provide access to a new set of functional groups for further derivatization.

Oxidation to Aldehyde: Selective oxidation to the aldehyde can be achieved using reagents like selenium dioxide (SeO₂). This transformation is a key step in the synthesis of more complex quinoline derivatives, as the aldehyde can participate in various subsequent reactions. nih.govacs.org

Oxidation to Carboxylic Acid: More vigorous oxidation, for instance with potassium permanganate (KMnO₄), can convert the methyl group directly to a carboxylic acid. youtube.com This product, a derivative of quinaldic acid, opens pathways for amide coupling and other reactions characteristic of carboxylic acids. hmdb.ca

Table 2: Oxidizing Agents for 2-Methylquinoline Transformations

| Oxidizing Agent | Product |

|---|---|

| Selenium Dioxide (SeO₂) | 2-Quinolinecarboxaldehyde |

| Potassium Permanganate (KMnO₄) | Quinaldic Acid (Quinoline-2-carboxylic acid) |

| Chromium Trioxide (CrO₃) | Quinaldic Acid (Quinoline-2-carboxylic acid) |

Data sourced from established oxidation reactions of 2-methylquinoline. youtube.com

Heterocyclic Nitrogen Reactivity and Derivatization

The lone pair of electrons on the quinoline nitrogen atom makes it a center of basicity and nucleophilicity, enabling a range of derivatization reactions.

N-Alkylation: The nitrogen atom readily reacts with alkylating agents, such as alkyl halides or sulfates, to form quaternary N-alkylquinolinium salts. acs.org This process modifies the electronic properties of the ring, making it significantly more electron-deficient and activating it towards nucleophilic attack.

N-Oxidation: Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide converts the quinoline nitrogen to a quinoline N-oxide. combichemistry.com N-oxide formation is a powerful synthetic tool, as it dramatically activates the C2 and C4 positions for C-H functionalization, allowing for the introduction of various substituents, including alkyl and amino groups, often with high regioselectivity. rsc.orgnih.govresearchgate.net

Protonation: As a weak base, the quinoline nitrogen can be protonated by acids to form quinolinium salts. The basicity of the nitrogen in this compound is expected to be lower than that of unsubstituted quinoline due to the electron-withdrawing effects of the three halogen substituents.

Coordination Chemistry: The nitrogen lone pair enables the quinoline to act as a ligand, coordinating to a wide variety of metal centers. nih.gov Quinoline derivatives are known to form stable complexes with transition metals like rhodium, platinum, cadmium, and vanadium. acs.orgnih.gov This coordination can be crucial for catalytic applications, where the quinoline moiety may act as a directing group or a stabilizing ligand for the metal catalyst. rsc.org The presence of the 8-bromo substituent could also potentially allow for bidentate coordination involving both the nitrogen and the bromine atom in certain organometallic contexts.

Table 3: Examples of Metals Forming Complexes with Quinoline Derivatives

| Metal Center | Example Complex Type | Coordination Atom(s) |

|---|---|---|

| Rhodium (Rh) | [(κ⁴-Q₃SbCl)Rh(CO)Cl]⁺ | N |

| Platinum (Pt) | [(R)Sb(μ-pyS)₂Pt(PPh₃)] | N |

| Cadmium (Cd) | [CdI₂(quinoz)₂] | N |

| Mercury (Hg) | [HgCl₂(quinoz)] | N |

Data based on coordination compounds of quinoline and related heterocycles. nih.govacs.orgnih.gov

Role As a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

Application in the Construction of Polycyclic Heterocycles

The strategic placement of the bromine atom at the C-8 position of 8-Bromo-5,6-difluoro-2-methylquinoline makes it an ideal candidate for intramolecular and intermolecular cyclization reactions to form fused polycyclic systems. While the broader class of 8-haloquinolines is utilized in palladium-catalyzed annulation reactions to construct novel heterocyclic frameworks, specific documented examples detailing the use of this compound in the synthesis of polycyclic heterocycles beyond the quinoline (B57606) core are not extensively reported in publicly available scientific literature. The presence of the difluoro substitution pattern may influence the electronic properties and reactivity of the quinoline system in such transformations.

Intermediacy in the Synthesis of Quinolone-Based Structures

A significant and well-documented application of this compound is its role as a crucial intermediate in the synthesis of quinolone-based antibacterial agents. Specifically, it is a precursor in the synthesis of S-nadifloxacin, the active enantiomer of the topical fluoroquinolone antibiotic nadifloxacin.

In a reported synthetic route, this compound is synthesized from 3,4-difluoroaniline. This intermediate then undergoes a series of transformations to construct the final quinolone structure. A key step involves the palladium-catalyzed hydrogenation of this compound. This reaction aims to remove the bromine atom and reduce the pyridine (B92270) ring of the quinoline moiety to afford 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline. This tetrahydroquinoline derivative is a core component that is further elaborated to build the characteristic benzo[i,j]quinolizine skeleton of nadifloxacin.

The synthesis underscores the importance of this compound as a starting material that provides the necessary difluorinated quinoline core, which is a common feature in many modern fluoroquinolone antibiotics, contributing to their potent antibacterial activity. The bromine atom serves as a handle that is later removed in the synthetic sequence.

Strategic Incorporation into Larger Scaffolds for Downstream Functionalization

The bromine atom in this compound offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions, in principle, allow for the strategic incorporation of this difluorinated quinoline moiety into larger and more complex molecular scaffolds, enabling the exploration of new chemical space for drug discovery and materials science.

However, while the synthetic utility of bromoarenes in cross-coupling reactions is a cornerstone of modern organic synthesis, specific examples of this compound being used as a scaffold for extensive downstream functionalization to generate diverse libraries of compounds are not widely available in the reviewed scientific literature. The primary documented application remains its use as a committed intermediate where the bromine atom is removed rather than replaced. The potential for its use as a versatile scaffold for diversification remains an area for further exploration.

Future Perspectives in Research and Development for Halogenated Quinoline Derivatives

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of complex molecules like halogenated quinolines traditionally involves multi-step processes that may use hazardous reagents and generate significant waste. The modern imperative for sustainable development has spurred the adoption of green chemistry principles to mitigate the environmental impact of chemical manufacturing. mdpi.commdpi.com Future efforts in synthesizing derivatives like 8-Bromo-5,6-difluoro-2-methylquinoline will focus on creating more ecologically and economically viable processes.

Key green chemistry strategies applicable to halogenated quinoline (B57606) synthesis include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with safer alternatives such as water, supercritical fluids, or ionic liquids to reduce environmental pollution and health risks.

Solvent-Free Reactions: Performing reactions under neat or mechanochemical (grinding) conditions eliminates solvent waste entirely, a significant step towards process intensification. mdpi.com

Energy Efficiency: Employing alternative energy sources like microwave or ultrasound irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

The following table summarizes the core principles of green chemistry and their potential application in the synthesis of halogenated quinolines.

| Green Chemistry Principle | Application in Halogenated Quinoline Synthesis |

| Prevention | Designing syntheses to minimize waste generation from the outset. |

| Atom Economy | Utilizing reactions like cycloadditions or multicomponent reactions that incorporate most atoms. |

| Less Hazardous Synthesis | Avoiding toxic reagents, such as using alternative, safer brominating agents. |

| Designing Safer Chemicals | Modifying the quinoline structure to reduce inherent toxicity while maintaining function. mdpi.com |

| Safer Solvents & Auxiliaries | Eliminating hazardous organic solvents in favor of water, bio-solvents, or solvent-free conditions. jcchems.com |

| Design for Energy Efficiency | Using catalysis and ambient temperature/pressure conditions to lower energy demands. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the construction of the quinoline core. |

By integrating these principles, the future production of halogenated quinolines can become more sustainable, reducing the environmental footprint of these valuable compounds. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the quinoline core is critical for tuning its properties. The bromine atom in this compound serves as a versatile chemical handle for introducing new functional groups through various catalytic reactions. Future research will heavily rely on the discovery and optimization of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Promising areas of catalytic research include:

Advanced Transition-Metal Catalysis: While palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are established methods for modifying aryl halides, future work will focus on developing catalysts that operate under milder conditions, with lower catalyst loadings, and are tolerant of a wider range of functional groups. Copper-catalyzed reactions are also emerging as a cost-effective and powerful alternative for certain transformations. nih.gov

Photoredox Catalysis: Using visible light to drive chemical reactions, photoredox catalysis offers a green and powerful method for generating reactive intermediates under exceptionally mild conditions, enabling new pathways for quinoline functionalization.

Biocatalysis: Employing enzymes to perform chemical transformations offers unparalleled selectivity (regio-, stereo-, and enantioselectivity) under environmentally benign aqueous conditions. The development of engineered enzymes could provide novel routes to chiral halogenated quinoline derivatives.

These advanced catalytic systems will be instrumental in transforming simple halogenated quinolines into a diverse array of complex molecules with tailored properties for specific applications. acs.org

Integration into Advanced Materials Science via Controlled Chemical Modification

The unique photophysical and electronic properties of the quinoline ring system make its derivatives attractive candidates for advanced materials. Halogenation provides a powerful tool to fine-tune these properties through controlled chemical modification. mdpi.com The integration of compounds like this compound into materials science is a burgeoning field with significant future potential.

Key opportunities for integration are summarized below:

| Material Application Area | Role of Halogenated Quinoline Derivatives |

| Organic Electronics (OLEDs/OPVs) | The rigid, planar structure of the quinoline core is ideal for π-π stacking, facilitating charge transport. Halogen atoms can modulate the HOMO/LUMO energy levels to tune emission colors or optimize energy level alignment in devices. |

| Chemical Sensors | The quinoline nitrogen can act as a binding site for metal ions or other analytes. Changes in fluorescence or electronic properties upon binding can be used for sensing applications. Halogen substituents can enhance sensitivity and selectivity. |

| Bioactive Materials & Coatings | The known biological activities of many quinoline derivatives can be harnessed by incorporating them into polymers or onto surfaces to create materials that resist biofouling or have antimicrobial properties. |

| Liquid Crystals | The rigid, rod-like shape of certain quinoline derivatives makes them suitable for use as liquid crystal mesogens. Halogen atoms can influence the intermolecular interactions that govern liquid crystalline phases. |

The ability to precisely modify the quinoline scaffold via its halogen substituents allows for the rational design of materials with bespoke optical, electronic, and biological functions. mdpi.comresearchgate.net

Emerging Methodologies for Structural Diversification and Library Synthesis

To explore the vast chemical space and identify new leads in drug discovery and materials science, efficient methods for creating large collections, or libraries, of related compounds are essential. Starting from a common scaffold like this compound, emerging synthetic methodologies can rapidly generate a multitude of structural analogues.

Future research in this area will focus on:

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules from a simple starting material. Using the bromo- and fluoro- substituents as diversification points, a wide range of appendages and ring systems can be appended to the quinoline core.

Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, offering high efficiency and atom economy. nih.gov Developing new MCRs that incorporate halogenated quinolines would provide rapid access to novel chemical libraries.

Scaffold Hybridization: This approach involves chemically fusing the quinoline scaffold with other pharmacologically relevant structures (e.g., imidazole, benzofuran) to create hybrid molecules. nih.gov This can lead to compounds with novel or synergistic biological activities.

Late-Stage Functionalization (LSF): LSF refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable for quickly creating analogues of a lead compound for structure-activity relationship (SAR) studies without having to re-synthesize the molecule from scratch.

These advanced synthetic strategies will accelerate the discovery of new halogenated quinoline derivatives with enhanced therapeutic or material properties, confirming their role as a vital structural scaffold in modern chemistry. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 8-Bromo-5,6-difluoro-2-methylquinoline?

- Methodological Answer : Bromination of the quinoline core can be achieved using bromine in methanol under controlled conditions, as demonstrated for analogous compounds (e.g., 8-Bromo-2-methylquinoline synthesis via bromine/MeOH with NaHCO₃ ). Fluorination at the 5,6-positions may require directed metalation or halogen-exchange reactions, as seen in fluorinated quinoline syntheses using KF·2H₂O under microwave irradiation . Optimization of reaction temperature and stoichiometry is critical to avoid over-bromination.

Q. How can the structure of this compound be characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking distances ~3.76 Å observed in 8-Bromo-2-methylquinoline ).

- DFT calculations : Predict vibrational frequencies (e.g., B3LYP/6-31G* basis set for halogen-substituted 8-hydroxyquinolines ).

- NMR/FTIR : Confirm substituent positions via characteristic shifts (e.g., C-Br stretching at ~560 cm⁻¹ and C-F at ~1150 cm⁻¹ ).

Advanced Research Questions

Q. How do fluorine substituents at the 5,6-positions influence electronic properties and reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effect reduces electron density on the quinoline ring, enhancing electrophilic substitution resistance. Computational studies (DFT) on analogous compounds show decreased HOMO-LUMO gaps, which may correlate with increased bioactivity or binding affinity in medicinal applications . Experimental validation via cyclic voltammetry can quantify electronic effects.

Q. What strategies improve regioselectivity in bromination of difluoroquinoline derivatives?

- Methodological Answer : Utilize directing groups or steric effects:

- Meta-directing fluorine : Fluorine at C-5/C-6 may direct bromination to C-8 via steric hindrance or electronic effects, as seen in 6-Bromo-5,7-difluoroquinoline synthesis .

- Protecting groups : Temporarily block reactive sites (e.g., methyl groups at C-2 can shield adjacent positions ).

Q. How to resolve contradictions in reported crystal packing interactions for halogenated quinolines?

- Methodological Answer : Discrepancies in halogen-halogen vs. π-π interactions (e.g., Br⋯Br contacts in 5,7-Dibromo-2-methylquinolin-8-ol vs. π-stacking in 8-Bromo-2-methylquinoline ) may arise from substituent positioning. Use complementary techniques:

- Hirshfeld surface analysis : Quantify interaction contributions.

- Temperature-dependent XRD : Assess packing variability under different conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.